![molecular formula C7H10O5 B2511187 2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1822577-96-7](/img/structure/B2511187.png)
2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . The molecular weight of this compound is 186.1620 .
Synthesis Analysis
The synthesis of this compound involves several routes, with the most common being the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The organic extracts are dried over anhydrous MgSO4 and the solvent is removed under vacuum .Molecular Structure Analysis
The tridentate nature of the ligand was ascertained by studying the IR and NMR spectra of the Eu(III) complex with the ligand . The energy-optimized structure of the free ligand and its Am3+ complex was determined using Density Functional Theoretical (DFT) study .Chemical Reactions Analysis
The various reactions of 7-oxanorbornanes permit a high chemodiversity in organic chemistry in general and for the synthesis of compounds of biological interest . The reactions involve C–O and C–C bond cleavage of 7-oxanorbornanes .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .Scientific Research Applications
- Details : Researchers have explored its effects on tumor cells, studying its mechanisms of action and potential therapeutic applications .
- Details : These OBDA derivatives exhibit interesting extraction behavior for trivalent and tetravalent actinides in nitric acid medium, making them relevant for nuclear waste management and environmental remediation .
- Details : Nature provides several 7-oxanorbornanes with intriguing bioactivity. Investigating their interactions with biological systems sheds light on potential therapeutic applications .
Antitumor Properties
Actinide Extraction: (Unique Application):
Biological Activity Exploration: (Unique Application):
Mechanism of Action
Safety and Hazards
Future Directions
The compound has been found to have interesting biological properties and analogues of these compounds have also been found to be bioactive . It is extremely useful for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . Further clinical testing is favorable for its potential as an antitumor agent .
properties
IUPAC Name |
5,6-dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-3-1-2(7(10)11)6(12-3)5(4)9/h2-6,8-9H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJOHOETCDWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C1O2)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

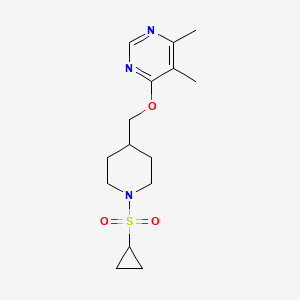

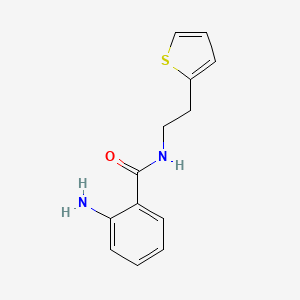
![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)
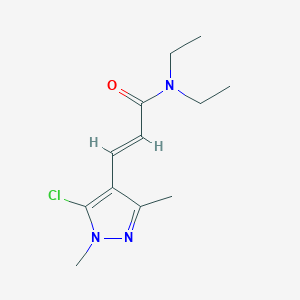
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)
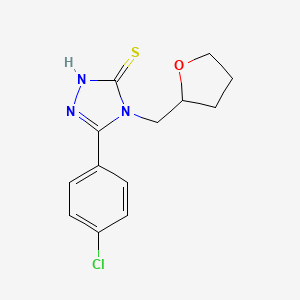

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)
![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)
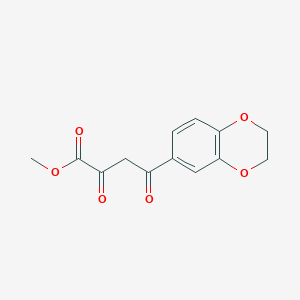
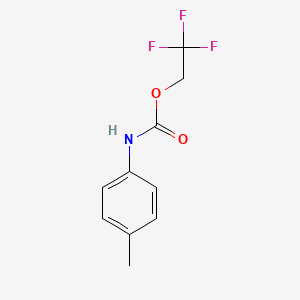
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)